Bienvenue dans la boutique en ligne BenchChem!

Lamivudine Dimer

Impurity profiling Method validation Pharmaceutical analysis

Lamivudine Dimer (CAS 1904611‑18‑2), chemically 4,4′‑(methylenebis(azanediyl))bis(1‑((2R,5S)‑2‑(hydroxymethyl)‑1,3‑oxathiolan‑5‑yl)pyrimidin‑2(1H)‑one), is a covalent homodimer of the nucleoside reverse‑transcriptase inhibitor lamivudine formed during synthesis or forced oxidative degradation. It is supplied as a yellow solid of ≥95% purity (typical vendor specification) with solubility in 50:50 acetonitrile/water and is used exclusively as a pharmacopoeial reference standard for analytical method development, method validation, and quality control of lamivudine active pharmaceutical ingredient and finished dosage forms.

Molecular Formula C₁₇H₂₂N₆O₆S₂
Molecular Weight 470.52
Cat. No. B1156076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamivudine Dimer
Synonyms(S,R)-4,4’-(Methylenebis(azanediyl))bis(1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one)
Molecular FormulaC₁₇H₂₂N₆O₆S₂
Molecular Weight470.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lamivudine Dimer for Analytical Reference: Procurement-Grade Impurity Standard Specification


Lamivudine Dimer (CAS 1904611‑18‑2), chemically 4,4′‑(methylenebis(azanediyl))bis(1‑((2R,5S)‑2‑(hydroxymethyl)‑1,3‑oxathiolan‑5‑yl)pyrimidin‑2(1H)‑one), is a covalent homodimer of the nucleoside reverse‑transcriptase inhibitor lamivudine formed during synthesis or forced oxidative degradation [1]. It is supplied as a yellow solid of ≥95% purity (typical vendor specification) with solubility in 50:50 acetonitrile/water and is used exclusively as a pharmacopoeial reference standard for analytical method development, method validation, and quality control of lamivudine active pharmaceutical ingredient and finished dosage forms [2].

Why a Lamivudine Impurity Reference Cannot Be Substituted by the Parent Drug or Diastereomer Standards


Lamivudine Dimer is a process‑specific and degradation‑specific impurity with a distinct chromatographic retention time, MS/MS fragmentation signature, and UV absorption profile relative to both the lamivudine parent and its enantiomeric/diastereomeric impurities [1]. Generic substitution with lamivudine API or with a lamivudine diastereomer reference standard would fail system suitability criteria (e.g., resolution ≥1.5 between lamivudine and its enantiomer) mandated by the USP monograph [2]. Consequently, procurement of the exact dimer impurity reference is non‑negotiable for any laboratory performing ICH‑Q3A/B‑compliant impurity profiling or ANDA submission work.

Quantitative Differentiation of Lamivudine Dimer Against Closest Comparator Standards


Chromatographic Resolution of Lamivudine Dimer from Lamivudine Enantiomer per USP System Suitability

The USP Lamivudine monograph requires a resolution factor (R) ≥1.5 between the lamivudine parent peak and the lamivudine enantiomer peak under specified chromatographic conditions [1]. Lamivudine Dimer, monitored as a specified impurity, must be baseline‑separated from both the parent drug and the enantiomer. While specific resolution values for the dimer are proprietary to the USP Resolution Mixture reference standards, its presence in the mixture demonstrates a retention time difference sufficient to permit unambiguous identification and quantification in stability‑indicating HPLC methods [2].

Impurity profiling Method validation Pharmaceutical analysis

Accurate Mass Discrimination of Lamivudine Dimer from Degradation Products by LC‑MS/TOF

In the forced‑decomposition study by Bedse et al., lamivudine generated five distinct degradation products under oxidative, acidic, and alkaline stress [1]. LC‑MS/TOF accurate mass data yielded elemental compositions for all degradation products, including a high‑molecular‑weight species consistent with the dimer (C₁₇H₂₂N₆O₆S₂, monoisotopic mass 470.52 Da). The dimer’s mass spectrometric fragmentation pattern differs from that of smaller degradants (e.g., cytosine, lamivudine acid) by the presence of a characteristic methylene‑bridged bis‑pyrimidinone ion, enabling unequivocal identification even at impurity levels below 0.1% of the parent drug [1].

Forced degradation HRMS characterization Elemental composition

Structural Distinction from Emtricitabine N,N′‑Methylene Dimer – Fluorinated Analog Comparator

The Lamivudine Dimer (4,4′‑(methylenebis(azanediyl))bis‑[lamivudine]) and Emtricitabine N,N′‑Methylene Dimer (same scaffold but with 5‑fluoro substitution on each pyrimidinone ring) differ by two fluorine atoms . This substitution alters the dimer’s lipophilicity (logP increase ~0.3–0.5 estimated by fragment‑based calculation), chromatographic retention (C18 RRT shift +0.15–0.25 relative to lamivudine), and MS detection sensitivity (enhanced ESI negative‑ion response for the fluorinated analog). Therefore, an analytical method validated with the fluorinated dimer cannot be directly applied to lamivudine dimer quantification without re‑validation of specificity and system suitability.

Comparative impurity profiling Halogenated nucleoside analogs Patent landscape

Primary Application Scenarios Where Lamivudine Dimer Procurement Is Scientifically Mandatory


ANDA Impurity Profiling and Method Validation Under ICH Q3A/Q3B

Generic pharmaceutical manufacturers developing lamivudine tablets or oral solutions must identify and quantify all specified and unspecified impurities exceeding the ICH identification threshold (0.1% for a 300 mg daily dose). Lamivudine Dimer is routinely monitored as a process impurity and a degradation product; its reference standard is required to establish relative response factors, specificity, linearity, and accuracy (recovery 100.1% with RSD 0.69% reported for lamivudine [1]) during HPLC method validation. Without the authentic dimer reference, an ANDA submission would be considered incomplete by the FDA or EMA.

Forced Degradation (Stress Testing) and Stability‑Indicating Method Development

Per ICH Q1A(R2), lamivudine drug substance and product must be subjected to hydrolytic, oxidative, photolytic, and thermal stress. Lamivudine Dimer forms predominantly under oxidative (H₂O₂) conditions and can increase from <0.1% to >0.25% under accelerated storage (50 °C/3 months) [1]. A stability‑indicating HPLC method must baseline‑resolve the dimer from lamivudine, its enantiomer, and other degradants. Procurement of the dimer reference standard is essential for peak identification, system suitability testing, and establishing degradation kinetics (e.g., first‑order rate constants) for shelf‑life prediction.

LC‑MS/TOF or MSn Characterization of Unknown Impurities in Commercial Batches

When a previously unreported impurity peak appears in a production batch at levels approaching 0.05–0.1%, its structural elucidation is urgent to assess genotoxicity potential (ICH M7). Lamivudine Dimer’s established MS fragmentation tree [1] serves as a reference library entry; comparison of unknowns against the dimer’s accurate mass (470.52 Da) and product‑ion spectrum can rapidly confirm or exclude dimeric structures. This accelerates root‑cause investigation of manufacturing deviations, preventing unjustified batch rejection and reducing laboratory turnaround time from days to hours.

Quote Request

Request a Quote for Lamivudine Dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.